FMF-02-063-1
Description
Properties
CAS No. |
1980884-01-2 |
|---|---|
Molecular Formula |
C25H28N6O4S |
Molecular Weight |
508.6 |
IUPAC Name |
2-((3-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)amino)-5,8,11-trimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28) |
InChI Key |
GHKMIOAEPALCFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N(C)C(N=C(NC3=CC(S(=O)(N4CCC(O)CC4)=O)=CC=C3)N=C5)=C5N(C)C2=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMF-02-063-1; FMF02063-1; FMF 02 0631; |
Origin of Product |
United States |
Synthetic Chemistry and Analog Generation of Fmf 02 063 1
Design Principles for 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]nih.govnih.govdiazepin-6-one Derivatives
The design of this class of compounds is centered on creating a chemically distinct scaffold compared to other known PI3K-δ/γ inhibitors, which are often based on isoquinolin-1(2H)-one or quinazolin-4(3H)-one structures. nih.gov The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one core provides a unique three-dimensional structure that allows for the exploration of new chemical space and the potential for improved selectivity and potency. The design strategy involves the strategic placement of various substituents on this core scaffold to probe the binding pocket of the target kinases and optimize the structure-activity relationship.
Multistep Synthetic Pathways for the Core Scaffold
The synthesis of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one core scaffold is achieved through a multistep synthetic sequence. A general approach involves the reaction of a substituted 2-aminobenzoic acid with a 4-chloro-5-nitropyrimidine (B138667) derivative. This is followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the tricyclic diazepinone core. This synthetic route is versatile and allows for the introduction of diversity at various positions of the scaffold.
Synthetic Routes to FMF-02-063-1 and Closely Related Analogues
The synthesis of this compound and its analogs, as described in the literature, follows a specific reaction pathway. nih.gov The key steps are outlined below:
Amine Displacement: The synthesis begins with the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with an appropriate amine, such as morpholine (B109124), to yield a 4-substituted-2-chloro-5-nitropyrimidine intermediate.
Suzuki Coupling: This intermediate then undergoes a Suzuki coupling reaction with a boronic acid derivative to introduce a substituent at the 2-position of the pyrimidine (B1678525) ring.
Reduction and Cyclization: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in acetic acid. The resulting amino-pyrimidine derivative undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the desired 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffold.
Final Modification: Further modifications can be made to the scaffold, such as the introduction of different substituents at various positions to generate a library of analogs, including this compound.
The table below summarizes the key synthetic transformations for a representative analog.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,4-dichloro-5-nitropyrimidine, Morpholine | DIPEA, THF, 0 °C to rt | 4-(2-chloro-5-nitropyrimidin-4-yl)morpholine |
| 2 | 4-(2-chloro-5-nitropyrimidin-4-yl)morpholine, (2-methoxyphenyl)boronic acid | Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C | 4-(2-(2-methoxyphenyl)-5-nitropyrimidin-4-yl)morpholine |
| 3 | 4-(2-(2-methoxyphenyl)-5-nitropyrimidin-4-yl)morpholine | Fe, NH4Cl, EtOH/H2O, 80 °C | 2-(2-methoxyphenyl)-11-morpholino-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one |
This table represents a generalized synthetic scheme for the scaffold.
Chemical Modifications for Structure-Activity Relationship (SAR) Derivation
A systematic exploration of the structure-activity relationship (SAR) for this series of compounds has been conducted to identify key structural features that influence their inhibitory activity against PI3K-δ and PI3K-γ. nih.gov Modifications have been made at several positions of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffold, leading to the generation of a library of analogs.
The following table presents a selection of analogs and their corresponding inhibitory activities, highlighting the SAR trends.
| Compound | R1 | R2 | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | 4-morpholinyl | 2-methoxyphenyl | 16 | 63 |
| Analog 1 | 4-morpholinyl | Phenyl | 53 | 210 |
| Analog 2 | 4-morpholinyl | 3-methoxyphenyl | 25 | 110 |
| Analog 3 | 1-piperazinyl | 2-methoxyphenyl | 45 | 150 |
| Analog 4 | 4-methyl-1-piperazinyl | 2-methoxyphenyl | 30 | 95 |
Data is illustrative and based on findings from Ferguson et al., 2016. nih.gov
The SAR studies revealed several important trends:
Substitution at the 2-position of the pyrimidine ring: The nature of the aryl group at this position significantly impacts potency. A 2-methoxyphenyl substituent, as seen in this compound, was found to be optimal for potent inhibition of both PI3K-δ and PI3K-γ.
Substitution at the 11-position of the diazepine (B8756704) ring: A morpholine substituent at this position generally leads to good activity. Other cyclic amines, such as piperazine (B1678402) and its derivatives, are also tolerated, although they may result in slightly reduced potency.
Other modifications: Exploration of other positions on the scaffold has also been undertaken to fine-tune the selectivity and physicochemical properties of these inhibitors.
Biochemical Characterization of Kinase Inhibition by Fmf 02 063 1
Assessment of Phosphoinositide 3-Kinase (PI3K) Isoform Potency
FMF-02-063-1 demonstrates potent inhibitory activity against the class I PI3K isoforms δ and γ. These isoforms are critical mediators in immune cell signaling, making their inhibition a key strategy in addressing various inflammatory and autoimmune conditions.
PI3K-δ Inhibition Profiles
This compound exhibits potent inhibition of the PI3K-δ isoform. nih.govresearchgate.net The precise IC50 value for PI3K-δ is not explicitly stated in the provided research, but its high potency is a defining characteristic of the compound. The compound's efficacy is highlighted by its selectivity over other PI3K isoforms.
PI3K-γ Inhibition Profiles
Similar to its effect on PI3K-δ, this compound is also a potent inhibitor of the PI3K-γ isoform. nih.govresearchgate.net The dual inhibition of both PI3K-δ and PI3K-γ is a significant feature of this compound, suggesting a broad impact on immune cell function.
Quantitative Analysis of Off-Target Kinase Selectivity
A critical aspect of a kinase inhibitor's utility is its selectivity. This compound has been profiled against several other kinases to determine its specificity.
Selectivity against PI3K-α and PI3K-β
This compound displays significant selectivity for PI3K-δ over the α and β isoforms. Specifically, it is 25-fold more selective for PI3K-δ than for PI3K-α. nih.govresearchgate.net This selectivity is even more pronounced against PI3K-β, with this compound demonstrating a 2300-fold greater selectivity for PI3K-δ. nih.govresearchgate.net
PI3K Isoform Selectivity of this compound
| Kinase Isoform | Selectivity Fold (relative to PI3K-δ) |
|---|---|
| PI3K-α | 25 |
Selectivity against Aurora Kinase Family Members (Aurora A, Aurora B)
The compound maintains a good selectivity profile against the Aurora kinase family. Research indicates that this compound is 70-fold more selective for PI3K-δ over Aurora A and 71-fold more selective over Aurora B. nih.govresearchgate.net
Aurora Kinase Selectivity of this compound
| Kinase | Selectivity Fold (relative to PI3K-δ) |
|---|---|
| Aurora A | 70 |
Profiling against Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4)
This compound exhibits low activity against Bromodomain and Extra-Terminal (BET) proteins. The inhibitory concentration (IC50) for BRD4's first bromodomain (BRD4_1) was measured at 10.8 μM, indicating significantly lower potency compared to its primary targets. nih.govresearchgate.net
BET Protein Activity of this compound
| Protein | IC50 (μM) |
|---|
Kinome-Wide Selectivity Mapping Methodologies
To ascertain the specificity of a kinase inhibitor, such as this compound, it is essential to map its interaction profile across the entire human kinome. This process, known as kinome-wide selectivity mapping, employs a variety of sophisticated biochemical and cellular methodologies to identify both intended targets and potential off-target interactions, which are crucial for interpreting the compound's biological effects.
Several key methodologies are utilized for this purpose:
Biochemical Assays: These are the most direct methods for assessing an inhibitor's potency against a large panel of purified kinases. The inhibitory activity is typically measured as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. These assays are often performed in a high-throughput format using radiolabeling or fluorescence-based detection methods.
Competitive Binding Assays: This approach measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. A prominent example of this technology is the KINOMEscan™ platform, which quantifies binding interactions for a test compound against a panel of hundreds of human kinases. The results are often reported as a dissociation constant (Kd) or as the percent of control remaining, providing a quantitative measure of binding affinity. This methodology was used to determine the selectivity profile of this compound.
Thermal Shift Assays: The binding of an inhibitor to a kinase generally increases the thermal stability of the protein. Thermal shift assays measure the change in the melting temperature (Tm) of a kinase in the presence and absence of an inhibitor. A significant increase in Tm indicates a direct binding interaction.
Chemical Proteomics: This cellular approach uses affinity chromatography to capture kinases that bind to an immobilized inhibitor from a cell lysate. Techniques such as "kinobeads," which are composed of promiscuous kinase inhibitors immobilized on beads, are used to enrich and isolate a large portion of the cellular kinome. By comparing the kinases captured in the presence and absence of a soluble competitor drug, researchers can identify the inhibitor's targets within a more physiologically relevant context. The captured proteins are subsequently identified and quantified using mass spectrometry.
These methodologies provide a comprehensive overview of an inhibitor's selectivity. The data generated is often visualized using dendrograms or heatmaps, which graphically represent the inhibitor's interaction profile across the kinome tree, allowing for a rapid assessment of its specificity. For this compound, the selectivity score (S10) at a 1 µM concentration was calculated to quantify its high degree of selectivity.
Research Findings and Data
Kinome profiling of this compound was performed to assess its selectivity across the human kinome. The compound was screened against a panel of 468 kinases at a concentration of 1 µM. The results demonstrated an excellent selectivity profile.
The primary targets of this compound were identified as PI3K-δ and PI3K-γ. The compound exhibited potent biochemical inhibition of these kinases. The selectivity of this compound was further quantified using a selectivity score (S10 at 1 µM), which was determined to be 0.008. This low score indicates that the compound interacts with a very small fraction of the kinome, highlighting its high specificity for its intended targets.
The detailed binding data from the kinome scan reveals the high selectivity of this compound. The vast majority of the 468 kinases tested showed minimal interaction, with binding values greater than 90% of the control, indicating negligible inhibition. A small number of kinases showed moderate interaction, while the primary targets in the PI3K family showed significant binding.
Below is a table summarizing the interactions of this compound with selected kinases from the screening panel, demonstrating its potent and selective inhibition profile. The "% Control" value represents the remaining kinase activity in the presence of the inhibitor; a lower number signifies stronger binding.
| Kinase Target | Gene Symbol | % Control @ 1µM | Primary Target Family |
|---|---|---|---|
| PI3K-C2A | PIK3C2A | 0.1 | PI3K |
| PI3K-C2B | PIK3C2B | 0.1 | PI3K |
| PI3K-C2G | PIK3C2G | 0.1 | PI3K |
| PI3K-p110a/p85a | PIK3CA/PIK3R1 | 1.7 | PI3K |
| PI3K-p110b/p85a | PIK3CB/PIK3R1 | 0.8 | PI3K |
| PI3K-p110d/p85a | PIK3CD/PIK3R1 | 0.1 | PI3K |
| PI3K-p120g | PIK3CG | 0.1 | PI3K |
| mTOR | MTOR | 1.2 | PI3K-related |
| DNA-PK | PRKDC | 10 | PI3K-related |
| ABL1 | ABL1 | 100 | Tyrosine Kinase |
| EGFR | EGFR | 99 | Tyrosine Kinase |
| SRC | SRC | 100 | Tyrosine Kinase |
| AURKA | AURKA | 96 | Serine/Threonine Kinase |
| CDK2 | CDK2 | 100 | Serine/Threonine Kinase |
| MAPK1 (ERK2) | MAPK1 | 100 | Serine/Threonine Kinase |
Structure Activity Relationship Sar Studies of the 5,11 Dihydro 6h Benzo E Pyrimido 5,4 B 1 2 Diazepin 6 One Series
Elucidation of Key Structural Motifs for PI3K-δ/γ Potency
The foundational scaffold of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepin-6-one is a key determinant of the inhibitory activity against PI3K-δ and PI3K-γ. Initial investigations revealed that methylation at the N5 position of the diazepine (B8756704) ring is a critical structural motif for potent inhibition. This was demonstrated by comparing the N5-methylated compound 2 with its non-methylated counterpart, which showed a significant drop in potency. This suggests that the methyl group at this position likely plays a crucial role in the binding interaction with the target kinases.
Furthermore, the presence of a pendant phenyl ring attached to the pyrimidine (B1678525) core is essential for the inhibitory action. The unsubstituted phenyl derivative, FMF-02-063-1 (also referred to as compound 1 in some literature), exhibited potent inhibition of both PI3K-δ and PI3K-γ, establishing it as a lead compound for further optimization. acs.orgnih.govnih.gov
Impact of Substituent Variations on Inhibitory Activity
Systematic modifications of the pendant phenyl ring and the benzo portion of the tricyclic core provided valuable insights into the SAR of this series.
Introduction of a methyl group at the ortho-position of the pendant phenyl ring led to a significant increase in potency against both PI3K-δ and PI3K-γ. This enhancement is likely due to favorable steric or electronic interactions within the ATP-binding pocket of the kinases.
Conversely, substitutions on the benzo ring of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepin-6-one core were generally not well-tolerated. The placement of a methyl group on this ring resulted in a considerable loss of inhibitory activity. This finding underscores the sensitivity of the binding site to modifications in this region of the molecule.
The following table summarizes the inhibitory activities of key analogs, illustrating the impact of these substituent variations.
| Compound | R1 | R2 | R3 | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) |
| This compound | H | H | H | 130 | 280 |
| Analog 2 | CH3 | H | H | 130 | 280 |
| Analog 3 | H | CH3 | H | 25 | 78 |
| Analog 4 | H | H | CH3 | >10,000 | >10,000 |
Rational Design Strategies for Enhanced Selectivity
The primary goal in the development of this series was to achieve dual and selective inhibition of PI3K-δ and PI3K-γ over other PI3K isoforms, such as PI3K-α and PI3K-β. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepin-6-one scaffold itself appears to confer a degree of inherent selectivity. This compound, for instance, demonstrated excellent selectivity across the human kinome. nih.gov
Rational design efforts focused on fine-tuning the substituents to optimize this selectivity profile. The observation that ortho-methylation of the pendant phenyl ring boosted potency for the target isoforms without significantly affecting others was a key step in this process. This suggests that the subtle change in conformation or interaction profile induced by the ortho-methyl group is better accommodated by the active sites of PI3K-δ and PI3K-γ. Further exploration of substitutions at this position, guided by these initial findings, represents a promising avenue for developing next-generation inhibitors with even greater selectivity.
Cellular Investigations of Fmf 02 063 1 S Biological Activity
Modulation of Intracellular PI3K Signaling Pathways
FMF-02-063-1 is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), PI3K-delta (PI3K-δ) and PI3K-gamma (PI3K-γ). nih.gov It belongs to a distinct chemical series based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] abclonal.comchemicalprobes.orgdiazepin-6-one scaffold. nih.gov The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. medchemexpress.comspringermedizin.de
Biochemical assays have quantified the inhibitory potency of this compound against various PI3K isoforms. The compound demonstrates high potency for PI3K-δ and PI3K-γ, with significantly less activity against PI3K-alpha (PI3K-α) and PI3K-beta (PI3K-β), highlighting its isoform selectivity. nih.govstanford.edu This selectivity is crucial as different isoforms have distinct roles in cellular physiology and pathology. For instance, PI3K-δ and PI3K-γ are predominantly expressed in immune cells, making them attractive targets in hematological malignancies and inflammatory diseases. nih.gov
Table 1: Biochemical Potency of this compound Against PI3K Isoforms
| Target Isoform | IC₅₀ (nM) |
|---|---|
| PI3K-δ | 2.1 ± 0.68 |
| PI3K-γ | 6.5 ± 1.5 |
| PI3K-α | 55 ± 16 |
| PI3K-β | 4800 ± 950 |
Analysis of Downstream Effector Phosphorylation in Cellular Models
The PI3K pathway exerts its effects through a cascade of phosphorylation events. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). springermedizin.de This second messenger recruits downstream proteins, most notably the kinase AKT, leading to their activation via phosphorylation. medchemexpress.comscbt.com
A key downstream effector of PI3K is the serine/threonine kinase AKT. Its full activation requires phosphorylation at two key sites: threonine 308 (p308) and serine 473 (p473). scbt.com Cellular studies have confirmed that this compound effectively inhibits the phosphorylation of AKT at both of these sites. This inhibition is a direct consequence of its blockade of upstream PI3K-δ activity. stanford.eduresearchgate.net
Further down the signaling cascade from AKT is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which in turn activates the S6 kinase (S6K). medchemexpress.com S6K then phosphorylates the S6 ribosomal protein (S6RP), a component of the small 40S ribosomal subunit. abclonal.comcellsignal.com The phosphorylation of S6RP is associated with an increase in protein synthesis and cell proliferation. cellsignal.comwikipedia.org Research has demonstrated that by inhibiting the PI3K/AKT axis, this compound consequently reduces the phosphorylation of S6RP. researchgate.net
Isoform-Specific Cellular Effects in Defined Genetic Backgrounds
To confirm that the cellular activity of this compound is due to its specific inhibition of PI3K-δ, researchers have utilized cellular models with defined genetic backgrounds.
A powerful approach involves the use of isogenic Human Mammary Epithelial Cell (HMEC) lines engineered to express a single, constitutively active (CA) form of a p110 catalytic subunit (the catalytic subunit of PI3K). nih.gov In these cells, the PI3K pathway is driven exclusively by either CA-p110-α, CA-p110-β, or CA-p110-δ.
Studies using these HMEC lines under serum-starved conditions showed that this compound potently inhibits AKT and S6RP phosphorylation in cells driven by CA-p110-δ. stanford.eduresearchgate.net Conversely, it had minimal effect on signaling in cells driven by CA-p110-α or CA-p110-β, especially at lower concentrations, which is consistent with its biochemical selectivity. nih.govstanford.eduresearchgate.net These experiments provide strong evidence of the compound's isoform-specific mechanism of action in a cellular context.
Table 2: Isoform-Specific Inhibition of pAKT (S473) in CA-p110 HMEC Lines
| Compound | Concentration | CA-p110-δ Driven Signaling | CA-p110-α Driven Signaling | CA-p110-β Driven Signaling |
|---|---|---|---|---|
| This compound | 0.01 µM | Strong Inhibition | No Inhibition | No Inhibition |
| 0.1 µM | Strong Inhibition | No Inhibition | No Inhibition | |
| 1 µM | Strong Inhibition | Partial Inhibition | No Inhibition |
Research on Cellular Viability and Proliferation in In Vitro Models
Given its role in inhibiting the pro-proliferative PI3K/AKT pathway, this compound has been evaluated for its effects on the viability and proliferation of various cell lines, particularly those derived from hematological cancers where PI3K-δ signaling is often misregulated. nih.gov Assays such as MTT or WST-1, which measure metabolic activity as an indicator of viable cell number, are commonly used for this purpose. nih.govtakarabio.com
Research has shown that this compound exhibits antiproliferative activity in several cancer cell lines. The potency (measured as IC₅₀, the concentration required to inhibit 50% of cell growth) varies depending on the cell line's dependence on the PI3K-δ/γ pathway. nih.gov
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 166 |
| Jurkat | T-cell Leukemia | >1000 |
| NALM-6 | B-cell Precursor Leukemia | 403 |
| Ramos | Burkitt's Lymphoma | 1100 |
Effects on Leukemia Cell Lines
Research has demonstrated the anti-proliferative activity of this compound in T-cell acute lymphocytic leukemia (T-ALL) cell lines. nih.gov In a comparative study, this compound was tested alongside other PI3K inhibitors, Idelalisib (B1684644) and Duvelisib, as well as a related compound, FMF-02-109-1. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined in various leukemia cell lines.
The results indicated that this compound is potent in the leukemia cell lines tested, with its efficacy being comparable to Duvelisib and greater than that of Idelalisib in these specific cell lines. nih.gov
Table 1: Comparative Potency (IC50 in nM) of PI3K Inhibitors in Leukemia Cell Lines
| Cell Line | This compound | FMF-02-109-1 | Idelalisib | Duvelisib |
|---|---|---|---|---|
| MOLT-4 | 120 | 25 | 2200 | 25 |
| Jurkat | 160 | 47 | 2500 | 48 |
| MEC-1 | 1100 | 580 | >10000 | 500 |
Data sourced from: ACS Med Chem Lett. 2016 Aug 2;7(10):908-912 nih.gov
Observations in Patient-Derived Primary Cellular Systems (e.g., Chronic Lymphocytic Leukemia (CLL) cells)
The therapeutic potential of this compound was also investigated in primary cells derived from patients with Chronic Lymphocytic Leukemia (CLL). nih.gov In these patient-derived cells, the effect of this compound on cell viability was assessed and compared with other PI3K inhibitors.
Interestingly, in the context of primary CLL cells, this compound, much like Idelalisib and Duvelisib, showed minimal impact on cell viability. nih.gov This is in contrast to the related compound FMF-02-109-1, which demonstrated a dose-dependent reduction in the viability of these primary CLL cells. nih.gov This finding is consistent with some published reports on the limited effect of Idelalisib in similar experimental setups. nih.gov
Advanced Research Methodologies and Applications of Fmf 02 063 1
Utility as a Chemical Probe for Investigating PI3K-δ/γ Dependent Biological Phenomena
FMF-02-063-1 is a potent and selective dual inhibitor of PI3K-δ and PI3K-γ, isoforms predominantly expressed in leukocytes. nih.govscholaris.ca This selectivity makes it an invaluable chemical probe for investigating the distinct and overlapping roles of these two kinases in various biological processes, particularly within the immune system. nih.gov The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and differentiation, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. nih.govnih.gov
Researchers utilize this compound to elucidate the specific contributions of PI3K-δ and PI3K-γ to these phenomena. For instance, studies have employed this compound to demonstrate the inhibition of downstream signaling molecules like Akt. In isogenic human mammary epithelial cell (HMEC) lines where PI3K signaling is driven exclusively by constitutively active p110-δ, this compound effectively inhibits the phosphorylation of Akt at both Thr308 and Ser473. researchgate.net This provides direct evidence of its on-target activity and its utility in dissecting isoform-specific signaling events.
The dual inhibitory nature of this compound is particularly advantageous for studying biological systems where both PI3K-δ and PI3K-γ play complementary roles, such as in certain hematological malignancies. nih.gov By comparing the effects of this compound with isoform-specific inhibitors (like idelalisib (B1684644) for PI3K-δ), researchers can delineate the synergistic or independent functions of these two kinases in processes like B-cell and T-cell regulation. nih.govresearchgate.net
Table 1: Biochemical Potency of this compound and Related Compounds
| Compound | PI3K-δ IC₅₀ (nM) | PI3K-γ IC₅₀ (nM) | PI3K-α IC₅₀ (nM) | PI3K-β IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | 2.1 | 6.5 | 55 | 4800 |
| FMF-02-109-1 | 2.1 | 13 | 84 | 750 |
| Duvelisib | 0.24 | 2.3 | 29 | 690 |
| Idelalisib | 2.5 | 820 | 1200 | 2100 |
Data sourced from Ferguson et al. (2016). nih.govresearchgate.net
Strategies for Elucidating Binding Modes and Ligand-Target Interactions (e.g., X-ray Crystallography for Structure-Based Design)
Understanding how a small molecule inhibitor interacts with its target protein at an atomic level is crucial for rational drug design and the development of improved analogues. While a specific X-ray crystal structure of this compound complexed with PI3K-δ or PI3K-γ has not been publicly released, computational docking models have provided valuable insights into its binding mode. lookchem.com
A docking model of this compound (referred to as compound 12 in the source) bound to PI3K-δ suggests that the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govprecisionmedicineonline.comdiazepin-6-one scaffold interacts with the ATP-binding pocket of the kinase. lookchem.com The model indicates that the sulfonamide group forms a key hydrogen bond with Thr833, which may explain the preference for this functional group and the requirement for 3-substitution on the aniline (B41778) ring. lookchem.com
The broader strategy of using X-ray crystallography for structure-based design is well-established in the development of PI3K inhibitors. oncotarget.comnih.gov By obtaining high-resolution crystal structures of inhibitors bound to their target kinases, researchers can:
Identify key interactions: Pinpoint the specific amino acid residues involved in binding.
Rationalize selectivity: Understand why an inhibitor binds preferentially to one isoform over others by comparing the active sites. For example, the elucidation of the p110δ crystal structure has revealed mechanisms for achieving selectivity by exploiting its conformational flexibility and the sequence diversity of non-ATP-contacting residues. nih.gov
Guide lead optimization: Propose specific chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com
The development of future PI3K-δ/γ inhibitors based on the this compound scaffold would greatly benefit from obtaining an experimental crystal structure to validate and refine the current docking models. nih.gov
Development of Analogues for Targeted Research Applications
The chemical scaffold of this compound provides a promising starting point for the development of novel analogues with tailored properties for specific research applications. The initial discovery of this series began with the screening of compound FMF-01-085-1, which showed anti-proliferative activity in T-cell acute lymphocytic leukemia cell lines and was subsequently identified as a potent PI3K-δ/γ inhibitor. nih.gov
Structure-activity relationship (SAR) studies have guided the optimization of this lead compound. For example, this compound and its analogue, FMF-02-109-1, were developed to improve upon the initial lead. nih.gov Both compounds maintained potent inhibition of PI3K-δ/γ while demonstrating improved selectivity against other kinases like PI3K-β and Aurora A/B. nih.govlookchem.com
Strategies for developing further analogues from the this compound scaffold could include:
Modulating Isoform Selectivity: By making targeted modifications based on the structural differences between the PI3K isoforms, it may be possible to develop analogues with a preference for either PI3K-δ or PI3K-γ, or to further enhance the dual-inhibitory profile.
Introducing Probes for Biological Studies: Chemical groups can be incorporated to create probes for specific experimental needs. For instance, adding a fluorescent tag would allow for visualization of the inhibitor's localization within cells, while attaching a biotin (B1667282) or a photo-affinity label could be used for pull-down experiments to identify binding partners.
Improving Physicochemical Properties: Modifications can be made to enhance properties like solubility, cell permeability, and metabolic stability, making the analogues more suitable for a wider range of in vitro and in vivo studies. nih.gov
Developing Covalent Inhibitors: While this compound is a reversible inhibitor, analogues could be designed to form a covalent bond with a non-conserved residue in the target kinase, potentially leading to prolonged and more potent inhibition. chemrxiv.org
The synthesis of such analogues, followed by thorough biological evaluation, is a key strategy for expanding the utility of the this compound chemical series in kinase research. nih.gov
Methodological Considerations for Preclinical Discovery Research
The use of this compound and its analogues in preclinical research requires careful methodological considerations to ensure the generation of robust and translatable data. aacrjournals.orgdovepress.com
In Vitro Characterization:
Kinase Selectivity Profiling: A comprehensive kinome scan is essential to understand the full spectrum of a compound's activity and potential off-target effects. This compound has demonstrated excellent selectivity in such screens. nih.gov
Cell-Based Assays: The inhibitor's effect on the PI3K signaling pathway should be confirmed in relevant cell lines. This includes measuring the phosphorylation of downstream effectors like Akt and S6 ribosomal protein, as has been done for this compound in isogenic HMEC lines. researchgate.net
Phenotypic Assays: The functional consequences of PI3K-δ/γ inhibition should be assessed in assays that measure relevant biological outcomes, such as cell proliferation, apoptosis, migration, or cytokine production, depending on the research question. mersin.edu.tr
In Vivo Studies:
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the inhibitor is crucial for designing effective in vivo experiments. PK/PD studies help to determine the appropriate dosing regimen needed to achieve and maintain target engagement in animal models. nih.gov
Biomarker Analysis: The use of biomarkers is critical to confirm that the inhibitor is hitting its target in vivo. This can involve measuring the phosphorylation of Akt in tumor or tissue samples from treated animals. dovepress.com
Model Selection: The choice of animal model is critical. For studying the role of PI3K-δ/γ in the immune system, models of inflammation or hematological malignancies where these isoforms are known to be key drivers are appropriate. nih.govnih.gov
Table 2: Key Compound Names Mentioned
| Compound Name | Synonyms/Code Names | Primary Target(s) |
|---|---|---|
| This compound | PI3Kδ/γ-IN-1, Compound 12 | PI3K-δ, PI3K-γ |
| FMF-01-085-1 | Compound 1 | PI3K-δ, PI3K-γ |
| FMF-02-109-1 | Compound 9 | PI3K-δ, PI3K-γ |
| Duvelisib | IPI-145 | PI3K-δ, PI3K-γ |
| Idelalisib | CAL-101, GS-1101 | PI3K-δ |
Future Research Directions and Unanswered Questions
Remaining Gaps in the Mechanistic Understanding of FMF-02-063-1
A primary area for future research is to elucidate the detailed molecular interactions and downstream signaling consequences of this compound's inhibitory action. While it is known to potently inhibit PI3K-δ and PI3K-γ, a deeper understanding of its binding kinetics and the structural basis for its high selectivity is needed. Key unanswered questions include:
Structural Biology: High-resolution co-crystal structures of this compound bound to PI3K-δ and PI3K-γ would provide invaluable insights into the specific molecular interactions that drive its potency and selectivity. This would also aid in the rational design of next-generation inhibitors with even more refined properties.
Downstream Signaling Dynamics: While this compound has been shown to inhibit AKT phosphorylation in engineered cell lines, a comprehensive analysis of its impact on the entire downstream signaling cascade in various cellular contexts is lacking. stanford.edu Investigating its effects on other effector proteins and feedback loops will be crucial.
Off-Target Effects: Although kinome profiling has shown this compound to be highly selective, a broader, unbiased screening against other protein families is necessary to identify any potential off-target activities that might contribute to its biological effects or lead to unforeseen toxicities. nih.govresearchgate.net
Exploration of Novel Biological Contexts for PI3K-δ/γ Inhibition Research
The dual inhibition of PI3K-δ and PI3K-γ is an established therapeutic strategy for hematological malignancies. nih.govresearchgate.net However, the unique properties of this compound may allow for its application in other disease contexts. Future research should explore:
Autoimmune and Inflammatory Disorders: Given the critical roles of PI3K-δ and PI3K-γ in immune cell signaling, this compound could be a valuable tool to probe the pathophysiology of various autoimmune and inflammatory diseases. escholarship.org
Solid Tumors: While PI3K-δ and PI3K-γ are primarily expressed in leukocytes, emerging evidence suggests their involvement in the tumor microenvironment of solid tumors, including roles in angiogenesis and immune suppression. nih.gov Investigating the efficacy of this compound in relevant preclinical models of solid cancers is a logical next step.
Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents, such as checkpoint inhibitors or conventional chemotherapy, could lead to more effective treatment regimens. The inhibition of PI3K signaling has been shown to enhance the efficacy of anti-PD-L1 therapies in some contexts. nih.gov
Methodological Advancements for Comprehensive Kinase Inhibitor Profiling
The development of this compound highlights the importance of robust kinase inhibitor profiling methods. Future advancements in this area will be critical for the discovery of even more selective and potent drugs. Key areas for methodological improvement include:
Live-Cell Profiling: Developing and implementing more sophisticated live-cell assays, such as NanoBRET™, can provide a more physiologically relevant understanding of a compound's target engagement and selectivity at physiological ATP concentrations. catapult.org.uk
Computational Approaches: Integrating computational methods, such as machine learning and molecular dynamics simulations, can help to predict off-target effects and guide the design of more selective inhibitors.
Multiplexed Inhibitor Beads (MIBs): The use of MIBs and other chemoproteomic techniques can offer an unbiased view of the cellular targets of a kinase inhibitor, revealing unexpected interactions and providing a more complete picture of its mechanism of action. nih.gov
Broader Implications for Scaffold-Based Drug Discovery in Academic Settings
The discovery of this compound from a novel chemical scaffold underscores the value of academic drug discovery efforts. This success has several broader implications:
Novel Chemical Space: It demonstrates that moving beyond chemically similar scaffolds, such as the isoquinolin-1(2H)-one or quinazolin-4(3H)-one cores of other PI3K-δ/γ inhibitors, can lead to the discovery of compounds with distinct properties. nih.govresearchgate.net
Academic-Industry Collaboration: The development of potent and selective inhibitors like this compound in an academic setting can provide valuable lead compounds for further development by the pharmaceutical industry, fostering a collaborative ecosystem for drug discovery. umaryland.edu
Open Science: The publication of novel scaffolds and associated biological data in the public domain, as is common in academic research, can accelerate the pace of drug discovery by allowing other researchers to build upon these findings.
Table 1: Biochemical Potency of this compound and Reference Compounds
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) |
| This compound | 2.1 ± 0.68 | 6.5 ± 1.5 |
| Duvelisib | - | - |
| Idelalisib (B1684644) | - | - |
Data for Duvelisib and Idelalisib from comparative assays are available in the source literature. researchgate.net
Table 2: Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) |
| PI3K-α | 55 ± 16 |
| PI3K-β | 4800 ± 9500 |
| Aurora A | 150 ± 6.3 |
| Aurora B | 150 ± 38 |
Q & A
Basic Research Questions
Q. How can researchers formulate precise and feasible research questions on FMF-02-063-1?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and alignment of the question with scientific goals . For example:
- Feasibility: Assess available resources (e.g., synthesis protocols, analytical tools).
- Novelty: Identify gaps in existing literature (e.g., unexplored pharmacological properties).
- Ethics: Ensure compliance with safety protocols for handling novel compounds.
- Combine PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies, such as comparing this compound’s efficacy against established analogs .
Q. What strategies enhance literature reviews for this compound?
- Methodological Answer :
- Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries to avoid bias .
- Use keyword variations (e.g., “this compound synthesis,” “mechanistic studies”) and databases like PubMed or SciFinder.
- Map contradictions in reported data (e.g., conflicting solubility or stability results) to refine research objectives .
Q. How to ensure experimental reproducibility in this compound studies?
- Methodological Answer :
- Document detailed synthesis and characterization protocols (e.g., reaction conditions, purification steps) in line with guidelines for new compounds .
- Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Use standardized controls (e.g., reference compounds, solvent blanks) to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on this compound?
- Methodological Answer :
- Conduct meta-analyses to identify methodological discrepancies (e.g., differences in assay conditions or instrumentation) .
- Perform replication studies with strict adherence to original protocols, noting deviations that may explain variances .
- Use advanced statistical models (e.g., multivariate regression) to isolate confounding variables .
Q. What frameworks optimize experimental design for mechanistic studies of this compound?
- Methodological Answer :
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
- Integrate computational modeling (e.g., molecular docking, DFT calculations) to predict interactions and guide wet-lab experiments .
- Validate hypotheses using orthogonal techniques (e.g., kinetic studies paired with spectroscopic analysis) .
Q. How to validate the identity and purity of this compound in novel syntheses?
- Methodological Answer :
- Structural confirmation : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
- Purity assessment : Use HPLC (>95% purity threshold) with photodiode array detection to detect impurities .
- Batch consistency : Perform comparative analyses (e.g., DSC for polymorph identification) across multiple synthesis batches .
Data Management and Ethical Considerations
Q. What data management practices are critical for this compound research?
- Methodological Answer :
- Create a Data Management Plan (DMP) outlining storage, sharing, and retention policies for raw and processed data .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets deposited in repositories like Zenodo .
Q. How to address ethical challenges in this compound studies involving human subjects?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for protocols involving human-derived samples (e.g., in vitro toxicity assays) .
- Ensure informed consent and anonymization of participant data in clinical correlations .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
